molecular formula C18H22N2O2 B1318150 N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide CAS No. 954572-84-0

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

Cat. No. B1318150
M. Wt: 298.4 g/mol
InChI Key: GQUABEFLDZWDTQ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, also known as N-methyl-2-((2,5-dimethylphenoxy)methyl)aniline, is a synthetic compound that has been used in the laboratory for various scientific research applications. It is a white crystalline solid with a melting point of 118-120°C. N-methyl-2-((2,5-dimethylphenoxy)methyl)aniline is a highly versatile compound that has been used in a wide range of scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide involves the reaction of 5-amino-2-methylbenzoic acid with 2,5-dimethylphenol to form N-(5-Amino-2-methylphenyl)-2,5-dimethylbenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-(2,5-dimethylphenoxy)propan-1-amine to form the final product.

Starting Materials
5-amino-2-methylbenzoic acid, 2,5-dimethylphenol, thionyl chloride, 2-(2,5-dimethylphenoxy)propan-1-amine

Reaction
Step 1: 5-amino-2-methylbenzoic acid is reacted with 2,5-dimethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form N-(5-Amino-2-methylphenyl)-2,5-dimethylbenzoic acid., Step 2: N-(5-Amino-2-methylphenyl)-2,5-dimethylbenzoic acid is reacted with thionyl chloride in anhydrous dichloromethane to form the corresponding acid chloride., Step 3: The acid chloride is then reacted with 2-(2,5-dimethylphenoxy)propan-1-amine in the presence of a base such as triethylamine in anhydrous dichloromethane to form N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide.

Mechanism Of Action

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide((2,5-dimethylphenoxy)methyl)aniline has been used in a variety of biochemical and physiological studies. In these studies, the compound acts as a ligand, binding to specific receptors in the cell membrane. When the compound binds to these receptors, it triggers a cascade of biochemical reactions that can lead to a variety of physiological effects.

Biochemical And Physiological Effects

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide((2,5-dimethylphenoxy)methyl)aniline has been used in a variety of biochemical and physiological studies. The compound has been shown to modulate the activity of enzymes involved in various metabolic pathways, including those involved in the synthesis and breakdown of lipids and carbohydrates. It has also been shown to modulate the activity of ion channels, which can lead to changes in the excitability of cells. In addition, the compound has been shown to modulate the activity of neurotransmitters, which can lead to changes in behavior and cognition.

Advantages And Limitations For Lab Experiments

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide((2,5-dimethylphenoxy)methyl)aniline is a highly versatile compound that has many advantages for use in laboratory experiments. It is relatively inexpensive, has a high melting point, and is stable at room temperature. It is also soluble in a variety of organic solvents, making it easy to work with in the lab. However, there are some limitations to its use in laboratory experiments. It is not water soluble, which can make it difficult to work with in aqueous solutions. In addition, the compound can be toxic if ingested or inhaled, so it should be handled with care.

Future Directions

There are a number of potential future directions for the use of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide((2,5-dimethylphenoxy)methyl)aniline in scientific research. One potential direction is the use of the compound in drug discovery and development. The compound could be used to identify new therapeutic targets and to develop novel therapies for a variety of diseases. Another potential direction is the use of the compound in the synthesis of new materials. The compound could be used to create new polymers, catalysts, and other materials with a wide range of applications. Finally, the compound could be used to develop new analytical techniques for the study of biological systems.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide((2,5-dimethylphenoxy)methyl)aniline has been used in a wide range of scientific research applications. It has been used in the synthesis of organic compounds, as a precursor in the synthesis of pharmaceuticals, and as a reagent in biochemical and physiological studies. It has also been used in the synthesis of peptides, as a catalyst in organic reactions, and as a ligand in coordination chemistry.

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-5-6-13(3)17(9-11)22-14(4)18(21)20-16-10-15(19)8-7-12(16)2/h5-10,14H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUABEFLDZWDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

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